2-(4-Bromobenzoyl)-4-methylpyridine
Overview
Description
2-(4-Bromobenzoyl)-4-methylpyridine is a chemical compound characterized by its bromobenzoyl group attached to a pyridine ring with a methyl substituent at the 4-position
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylpyridine: The compound can be synthesized by the bromination of 4-methylpyridine using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction, where 4-methylpyridine is reacted with 4-bromobenzoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom, with nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, heat.
Reduction: LiAlH4, H2, catalyst (e.g., palladium on carbon).
Substitution: NaOH, RO-, solvent (e.g., ethanol).
Major Products Formed:
Oxidation: this compound-5-oxide.
Reduction: this compound-4-ol.
Substitution: 2-(4-Hydroxybenzoyl)-4-methylpyridine.
Mechanism of Action
Target of Action
Similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds with diverse hormone-like effects .
Mode of Action
Bromfenac, a related compound, works by inhibiting the cyclooxygenase 1 and 2 enzymes, thereby blocking prostaglandin synthesis . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .
Biochemical Pathways
Related compounds like bromfenac affect the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain.
Pharmacokinetics
Bromfenac, a related compound, has a protein binding of 998%, is metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
Result of Action
Related compounds like bromfenac have been shown to reduce inflammation and pain, particularly in the context of ocular conditions .
Scientific Research Applications
2-(4-Bromobenzoyl)-4-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)-4-methylpyridine: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxybenzoyl)-4-methylpyridine: Contains a methoxy group instead of bromine.
2-(4-Nitrobenzoyl)-4-methylpyridine: Features a nitro group in place of bromine.
Uniqueness: 2-(4-Bromobenzoyl)-4-methylpyridine is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro, methoxy, and nitro analogs. The bromine atom enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry and beyond.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZQCWGVHLEKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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